molecular formula C39H35NO B11969389 (4-methylphenyl)(2,2,4-trimethyl-6-tritylquinolin-1(2H)-yl)methanone

(4-methylphenyl)(2,2,4-trimethyl-6-tritylquinolin-1(2H)-yl)methanone

Cat. No.: B11969389
M. Wt: 533.7 g/mol
InChI Key: POAFRRXLGQFAOY-UHFFFAOYSA-N
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Description

(4-methylphenyl)(2,2,4-trimethyl-6-tritylquinolin-1(2H)-yl)methanone is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique structure, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-methylphenyl)(2,2,4-trimethyl-6-tritylquinolin-1(2H)-yl)methanone can be achieved through multi-step organic reactions. A possible synthetic route involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Trityl Group: The trityl group can be introduced through a Friedel-Crafts alkylation reaction using trityl chloride and an appropriate Lewis acid catalyst such as aluminum chloride.

    Formation of the Methanone Linkage: The methanone linkage can be formed through a Friedel-Crafts acylation reaction using an appropriate acyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(4-methylphenyl)(2,2,4-trimethyl-6-tritylquinolin-1(2H)-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents such as bromine or chlorine for electrophilic substitution; nucleophiles such as amines or thiols for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may yield the corresponding alcohols or amines.

Scientific Research Applications

(4-methylphenyl)(2,2,4-trimethyl-6-tritylquinolin-1(2H)-yl)methanone may have various scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific biological pathways.

    Biological Studies: Investigation of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

    Material Science: Potential use in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of (4-methylphenyl)(2,2,4-trimethyl-6-tritylquinolin-1(2H)-yl)methanone would depend on its specific biological activity. For example, if it exhibits anticancer activity, it may act by inhibiting specific enzymes or signaling pathways involved in cancer cell proliferation. Molecular targets may include kinases, receptors, or transcription factors.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds such as chloroquine and quinine, which are known for their antimalarial activity.

    Trityl Compounds: Compounds such as triphenylmethane and its derivatives, which are used in dye chemistry and as protecting groups in organic synthesis.

Uniqueness

(4-methylphenyl)(2,2,4-trimethyl-6-tritylquinolin-1(2H)-yl)methanone is unique due to its combination of a quinoline core with a trityl group and a methanone linkage. This unique structure may confer distinct chemical and biological properties compared to other quinoline or trityl compounds.

Properties

Molecular Formula

C39H35NO

Molecular Weight

533.7 g/mol

IUPAC Name

(4-methylphenyl)-(2,2,4-trimethyl-6-tritylquinolin-1-yl)methanone

InChI

InChI=1S/C39H35NO/c1-28-20-22-30(23-21-28)37(41)40-36-25-24-34(26-35(36)29(2)27-38(40,3)4)39(31-14-8-5-9-15-31,32-16-10-6-11-17-32)33-18-12-7-13-19-33/h5-27H,1-4H3

InChI Key

POAFRRXLGQFAOY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2C3=C(C=C(C=C3)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(=CC2(C)C)C

Origin of Product

United States

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